molecular formula C10H13ClFN B3067536 1-(2-Fluorophenyl)cyclobutanamine hydrochloride CAS No. 1228879-28-4

1-(2-Fluorophenyl)cyclobutanamine hydrochloride

Cat. No.: B3067536
CAS No.: 1228879-28-4
M. Wt: 201.67
InChI Key: SLZNHLKBSZPDDF-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)cyclobutanamine hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is characterized by the presence of a fluorophenyl group attached to a cyclobutanamine moiety, with the hydrochloride salt form enhancing its stability and solubility.

Scientific Research Applications

1-(2-Fluorophenyl)cyclobutanamine hydrochloride has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes .

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)cyclobutanamine hydrochloride generally involves the following steps :

    Synthesis of 1-(2-Fluorophenyl)cyclobutan-1-amine: This intermediate is prepared through a series of reactions starting from commercially available precursors. The specific conditions and reagents used can vary based on the desired yield and purity.

    Formation of Hydrochloride Salt: The intermediate 1-(2-Fluorophenyl)cyclobutan-1-amine is reacted with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-(2-Fluorophenyl)cyclobutanamine hydrochloride can undergo various chemical reactions, including :

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways . The fluorophenyl group plays a crucial role in its binding affinity and activity. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Fluorophenyl)cyclobutanamine hydrochloride can be compared with other similar compounds, such as :

    1-(4-Fluorophenyl)cyclobutanamine hydrochloride: This compound has a similar structure but with the fluorophenyl group in a different position, leading to variations in its chemical and biological properties.

    Cyclobutanamine derivatives: Other derivatives of cyclobutanamine can be compared based on their functional groups and resulting activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-fluorophenyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-5-2-1-4-8(9)10(12)6-3-7-10;/h1-2,4-5H,3,6-7,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZNHLKBSZPDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228879-28-4
Record name 1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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